molecular formula C6H10S B15359019 1-Propyne, 3-[(1-methylethyl)thio]- CAS No. 14272-25-4

1-Propyne, 3-[(1-methylethyl)thio]-

Cat. No.: B15359019
CAS No.: 14272-25-4
M. Wt: 114.21 g/mol
InChI Key: LIIXPZMKZWEJRJ-UHFFFAOYSA-N
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Description

3-(Propan-2-ylsulfanyl)prop-1-yne is an organic compound characterized by a prop-1-yne backbone with a prop-2-ylsulfanyl substituent

Synthetic Routes and Reaction Conditions:

  • Step 1: Synthesis of prop-1-yne from acetylene and appropriate catalysts.

  • Step 2: Introduction of the prop-2-ylsulfanyl group through a substitution reaction involving prop-2-ylthiol and a suitable reagent.

Industrial Production Methods:

  • Batch Production: Utilizing large-scale reactors to produce the compound in batches.

  • Continuous Flow Synthesis: Implementing continuous flow reactors for efficient and scalable production.

Types of Reactions:

  • Oxidation: Conversion of the sulfanyl group to a sulfonyl group.

  • Reduction: Reduction of the triple bond to form a double or single bond.

  • Substitution: Replacement of the sulfanyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of 3-(prop-2-ylsulfonyl)prop-1-yne.

  • Reduction: Production of 3-(prop-2-ylsulfanyl)prop-1-ene or prop-1-ene.

  • Substitution: Generation of various derivatives depending on the substituent.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules. Biology: Investigated for potential biological activity and interactions with biomolecules. Medicine: Explored for its therapeutic potential in drug development. Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include binding to enzymes or receptors, altering signaling pathways, or interacting with cellular components.

Comparison with Similar Compounds

  • 3-(Prop-2-ylsulfanyl)phenol

  • 3-(Prop-2-ylsulfanyl)-1,2,4-triazine

  • 3-[2-(2-carboxyethylsulfanyl)propan-2-ylsulfanyl]propanoic acid

Uniqueness:

This detailed overview provides a comprehensive understanding of 3-(Propan-2-ylsulfanyl)prop-1-yne, highlighting its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

14272-25-4

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

2-prop-2-ynylsulfanylpropane

InChI

InChI=1S/C6H10S/c1-4-5-7-6(2)3/h1,6H,5H2,2-3H3

InChI Key

LIIXPZMKZWEJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC#C

Origin of Product

United States

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